molecular formula C24H20N4O4 B2692324 2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide CAS No. 906162-98-9

2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Cat. No. B2692324
CAS RN: 906162-98-9
M. Wt: 428.448
InChI Key: PTGBGSLBOPPCMG-UHFFFAOYSA-N
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Description

2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the indolizine family and is known for its unique chemical structure that makes it a promising candidate for different research studies.

Scientific Research Applications

Synthesis and Chemical Transformations

  • The synthesis and transformations of similar compounds, like ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, have been explored in detail, showcasing the potential for diverse chemical reactions and the creation of various derivatives (Cucek & Verček, 2008).

Applications in Photoluminescent Materials

  • Compounds like 6-amino-8-cyanobenzo[1, 2-b]indolizines demonstrate significant potential in photoluminescent materials, showing unusual blue-shifted acid-responsive photoluminescence behavior. These properties make them relevant for developing new optical materials with tunable photophysical characteristics (Outlaw et al., 2016).

Potential in Pharmaceutical Synthesis

  • The structural similarity of the compound to others that have been synthesized for pharmaceutical purposes, such as anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial agents, suggests potential applications in drug development. For example, derivatives like 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides have shown promising in vitro activities in these areas (Mahanthesha et al., 2022).

Novel Synthesis Techniques

  • Innovative synthesis techniques, such as one-pot domino reactions, have been employed to create derivatives like 2-acetyl-3-(phenylamino)indolizine-1-carboxamides, highlighting the versatility and efficiency in synthesizing complex molecules that could be applicable to our compound (Ziyaadini et al., 2011).

Exploration of Biological Activities

  • There is ongoing research into the biological activities of similar compounds, exploring their potential as antibacterial, antifungal, and antihypertensive agents. This research indicates the possibility of discovering new therapeutic applications for our compound of interest (Chavan & Pai, 2007).

properties

IUPAC Name

2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c1-2-15-7-3-4-8-18(15)26-24(30)20-19-9-5-6-14-27(19)22(21(20)25)23(29)16-10-12-17(13-11-16)28(31)32/h3-14H,2,25H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGBGSLBOPPCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

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